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molecular formula C₁₃H₁₅BrN₂O₄ B146209 3-Amino-3-phenylpropanoic acid CAS No. 614-19-7

3-Amino-3-phenylpropanoic acid

Cat. No. B146209
M. Wt: 165.19 g/mol
InChI Key: UJOYFRCOTPUKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07385080B2

Procedure details

(±)-3-Amino-3-phenylpropanoic acid (2.378 g, 14.4 mmol), 2.0 ml of acetic acid, and 236 mg (2.88 mmol) of anhydrous sodium acetate were charged into a 30-ml two-necked round-bottomed flask equipped with a stirrer and a calcium chloride tube and cooled down to a temperature not higher than 10° C. using an ice bath. Acetic anhydride (4 ml, 42.8 mmol) cooled to a temperature of not higher than 10° C. was added dropwise to the solution, and the mixture was stirred for 40 minutes at that temperature and then stirred for 80 minutes at room temperature.
Quantity
2.378 g
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][C:4]([OH:6])=[O:5].C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>C(O)(=O)C>[NH2:1][C@H:2]([CH2:3][C:4]([OH:6])=[O:5])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.378 g
Type
reactant
Smiles
NC(CC(=O)O)C1=CC=CC=C1
Name
Quantity
236 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 40 minutes at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer and a calcium chloride tube
ADDITION
Type
ADDITION
Details
was added dropwise to the solution
STIRRING
Type
STIRRING
Details
stirred for 80 minutes at room temperature
Duration
80 min

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
N[C@@H](C1=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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